molecular formula C19H19N5O2S2 B3205624 3-(3-methylbutyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040651-41-9

3-(3-methylbutyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B3205624
CAS No.: 1040651-41-9
M. Wt: 413.5 g/mol
InChI Key: ATERIOHBSIIVCF-UHFFFAOYSA-N
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Description

The compound 3-(3-methylbutyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core modified with a pyridinyl-oxadiazole substituent and a 3-methylbutyl chain. This article compares its structural and functional attributes with closely related compounds, emphasizing substituent effects on physicochemical and biological properties.

Properties

IUPAC Name

3-(3-methylbutyl)-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S2/c1-12(2)6-9-24-18(25)16-13(7-10-27-16)21-19(24)28-11-15-22-17(23-26-15)14-5-3-4-8-20-14/h3-5,7-8,10,12H,6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATERIOHBSIIVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methylbutyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel heterocyclic compound that has gained attention due to its potential biological activities. With a molecular formula of C19H19N5O2S2C_{19}H_{19}N_{5}O_{2}S_{2} and a molecular weight of 413.5 g/mol, this compound features a thieno[3,2-d]pyrimidine core that is known for various pharmacological properties.

Chemical Structure

The structural representation of the compound can be summarized as follows:

PropertyValue
IUPAC Name 3-(3-methylbutyl)-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Molecular Formula C₁₉H₁₉N₅O₂S₂
Molecular Weight 413.5 g/mol
InChI Key ATERIOHBSIIVCF-UHFFFAOYSA-N
Canonical SMILES CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=N4

Antimicrobial Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of oxadiazoles have been shown to possess strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of biofilm formation and interference with bacterial transcription processes .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies involving cell lines such as L929 have demonstrated varying degrees of cytotoxicity among oxadiazole derivatives. Some compounds exhibited enhanced cell viability at certain concentrations, suggesting potential therapeutic applications while maintaining low toxicity .

Case Studies

  • Oxadiazole Derivatives in Antimicrobial Research
    • A study focused on synthesizing 1,3,4-oxadiazole derivatives revealed their effectiveness against resistant bacterial strains. The most active compounds were tested for cytotoxicity and showed minimal adverse effects on normal cells while retaining antimicrobial efficacy .
    CompoundConcentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
    241009279
    252006873
    295096127
  • Structure-Activity Relationship (SAR) Studies
    • Investigations into the SAR of thiazole and oxadiazole derivatives have highlighted the importance of specific functional groups in enhancing biological activity. The incorporation of pyridine rings has been linked to improved interactions with biological targets such as phosphoinositide 3-kinases (PI3K), which are implicated in inflammatory responses .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structure Variations

The thieno[3,2-d]pyrimidin-4-one core in the target compound differs from thieno[2,3-d]pyrimidinone isomers in other analogs (e.g., CAS 257870-40-9, ).

Table 1: Core Structure Comparison
Compound Core Structure Substituents at Position 2/3 CAS Number
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(3-methylbutyl), oxadiazole-pyridine Not Assigned
CAS 257870-40-9 () Thieno[2,3-d]pyrimidin-4-one 3-ethyl, thiophen-2-yl 257870-40-9
CAS 379249-75-9 () Thieno[2,3-d]pyrimidin-4-one 3-allyl, isoxazole, p-tolyl 379249-75-9

Substituent Analysis

  • Alkyl Chain Variations : The target compound’s 3-methylbutyl group (C5) contrasts with the 2-methylpropyl (C4) chain in its closest analog (CAS 1040650-99-4, ). Longer alkyl chains may enhance lipophilicity, affecting membrane permeability and metabolic stability .
  • Heterocyclic Moieties: The pyridinyl-oxadiazole group in the target compound differs from isoxazole () and thiophene () substituents.
Table 2: Substituent Impact on Properties
Compound Alkyl Chain (Position 3) Position 2 Substituent Predicted logP*
Target Compound 3-Methylbutyl (C5) Pyridinyl-oxadiazole ~3.2
CAS 1040650-99-4 () 2-Methylpropyl (C4) Pyridinyl-oxadiazole ~2.8
CAS 379249-75-9 () Allyl (C3) Isoxazole, p-tolyl ~3.5

*Estimated using fragment-based methods due to lack of experimental data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-methylbutyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-(3-methylbutyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

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